

An In-depth Technical Guide to the Chemical Properties of Ser-Leu Dipeptide

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Compound of Interest

Compound Name: Ser-Leu

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This guide provides a comprehensive overview of the chemical and biological properties of the Seryl-Leucine (**Ser-Leu**) dipeptide. It includes a summary of its core physicochemical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological roles, particularly its function as a metabolic regulator.

Core Chemical Properties

Ser-Leu is a dipeptide formed from L-serine and L-leucine residues linked by a peptide bond.

[1] Its structure combines the polar hydroxyl side chain of serine with the nonpolar isobutyl side chain of leucine. This amphipathic nature influences its solubility and interactions with biological molecules.

A summary of the key quantitative data for **Ser-Leu** is presented below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₈ N ₂ O ₄	[1]
Molecular Weight	218.25 g/mol	[1]
Monoisotopic Mass	218.12665706 Da	[1]
IUPAC Name	(2S)-2-[[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoic acid	[1]
CAS Number	6665-16-3	[1][2]
Canonical SMILES	CC(C)C--INVALID-LINK--NC(=O)--INVALID-LINK--N	[1]
InChI Key	NFDYGNFETJVMSE-BQBZGAKWSA-N	[1]
Physical Description	Solid	[1]
XLogP3	-2.5	[1]
Experimental LogP	-3.17	[1]
Topological Polar Surface Area	113 Å ²	[1][3]
Hydrogen Bond Donor Count	4	[1]
Hydrogen Bond Acceptor Count	5	[1]
Rotatable Bond Count	6	[1]

Experimental Methodologies

The synthesis, purification, and analysis of **Ser-Leu** are critical for its study and application. The following sections detail standard protocols used in peptide chemistry.

a) Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy

Solid-phase peptide synthesis is the most common method for producing peptides.^{[4][5]} It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.^[5]

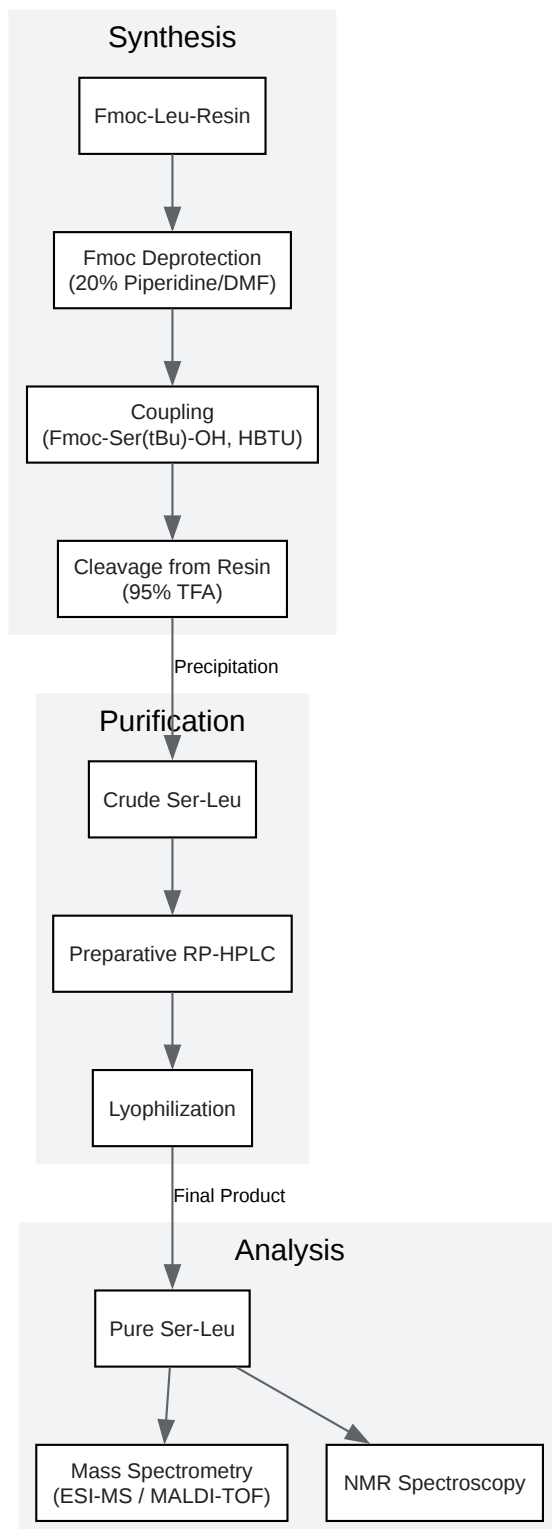
- Principle: The C-terminal amino acid (Leucine) is first anchored to a solid support resin (e.g., Wang or Rink Amide resin).^{[5][6]} The temporary N α -protecting group, typically Fmoc (9-fluorenylmethyloxycarbonyl), is removed using a mild base like piperidine. The next Fmoc-protected amino acid (Serine), with its side chain protected by a t-butyl (tBu) group, is then activated by a coupling reagent (e.g., HBTU/HOBt) and coupled to the free N-terminus of the resin-bound leucine.^{[6][7]} This cycle of deprotection and coupling is repeated until the desired sequence is assembled.
- Detailed Protocol:
 - Resin Preparation: Swell Fmoc-L-Leu-Wang resin in N,N-dimethylformamide (DMF).
 - Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF and dichloromethane (DCM).
 - Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Ser(tBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIEA) (6 eq.) to activate the carboxyl group.
 - Coupling: Add the activated serine solution to the resin and agitate for 1-2 hours at room temperature.
 - Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
 - Cleavage and Deprotection: After the final coupling, treat the peptidyl-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the dipeptide from the resin and remove the side-chain protecting group.^[5]
 - Precipitation: Precipitate the crude peptide from the cleavage solution using cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and dry under vacuum.^[6]

b) Enzymatic Synthesis

Enzymatic synthesis offers a green chemistry alternative, proceeding in aqueous conditions without the need for side-chain protection.[\[8\]](#)[\[9\]](#)

- Principle: This method uses proteases, such as carboxypeptidase Y or thermolysin, in reverse to catalyze peptide bond formation.[\[8\]](#)[\[9\]](#) The reaction involves the condensation of an amino acid ester (as the carboxyl component) with an amino acid amide or free amino acid (as the amino component).[\[8\]](#)
- Detailed Protocol:
 - Reaction Setup: Dissolve L-Leucine methyl ester and L-Serine amide in a buffered aqueous solution (e.g., Tris-HCl, pH 8.0).
 - Enzyme Addition: Add a suitable immobilized protease (e.g., Alcalase or thermolysin) to the solution.[\[10\]](#)
 - Incubation: Incubate the mixture with gentle agitation at a controlled temperature (e.g., 37°C) for several hours to days, monitoring the reaction progress by HPLC.
 - Termination and Purification: Stop the reaction by filtering out the immobilized enzyme. The resulting **Ser-Leu** dipeptide can then be purified from the reaction mixture using ion-exchange chromatography.[\[8\]](#)

Workflow for Ser-Leu Synthesis and Analysis



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General workflow for the synthesis, purification, and analysis of **Ser-Leu**.

Purification is essential to remove byproducts and unreacted reagents from the synthesis.

a) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard and most powerful method for peptide purification.[\[11\]](#)[\[12\]](#)

- Principle: The method separates molecules based on their hydrophobicity.[\[13\]](#) The crude peptide mixture is loaded onto a column containing a nonpolar stationary phase (typically C8 or C18 silica). A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase (containing an ion-pairing agent like TFA) is used to elute the components.[\[11\]](#)[\[13\]](#) The more hydrophobic the molecule, the longer it is retained on the column.
- Detailed Protocol:
 - Sample Preparation: Dissolve the crude, lyophilized **Ser-Leu** peptide in a minimal amount of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA). Filter the sample to remove particulates.[\[14\]](#)
 - Column and Solvents: Use a preparative C18 column. Mobile Phase A: 0.1% TFA in water. Mobile Phase B: 0.1% TFA in acetonitrile.
 - Elution Gradient: Run a linear gradient, for example, from 5% to 50% Mobile Phase B over 30-40 minutes at a flow rate appropriate for the column size.
 - Detection and Fraction Collection: Monitor the column effluent using a UV detector at 210-220 nm.[\[12\]](#) Collect fractions corresponding to the main product peak.
 - Analysis and Lyophilization: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and freeze-dry (lyophilize) to obtain the purified peptide as a white powder.

b) Recrystallization

For some dipeptides, co-crystallization can be an effective single-step method for purification, particularly for removing synthesis contaminants like TFA.[\[15\]](#)[\[16\]](#)

- Principle: This technique exploits differences in solubility between the target peptide and impurities. The crude peptide is dissolved in a suitable solvent system at an elevated temperature, and the solution is slowly cooled to induce the formation of pure crystals of the dipeptide, leaving impurities behind in the solution.
- Detailed Protocol:
 - Solvent Selection: Identify a suitable solvent or solvent mixture (e.g., water/ethanol) in which the **Ser-Leu** dipeptide has high solubility at high temperatures and low solubility at low temperatures.
 - Dissolution: Dissolve the crude peptide in a minimal amount of the hot solvent.
 - Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.
 - Crystal Collection: Collect the crystals by vacuum filtration.
 - Washing and Drying: Wash the collected crystals with a small amount of the cold solvent to remove any adhering impurities and then dry them under vacuum.
- Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized **Ser-Leu** dipeptide, verifying its identity.[\[6\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR can be used to confirm the structure of the dipeptide and assess its purity.

Biological Activity and Signaling

Ser-Leu is recognized as a metabolite, playing a role in cellular processes at the interface of protein metabolism and energy pathways.[\[1\]](#)[\[17\]](#)

Recent research in *Saccharomyces cerevisiae* has identified **Ser-Leu** as a key metabolic regulator.[\[17\]](#) A study employing a systematic analysis of protein-small molecule interactions revealed that **Ser-Leu** binds to numerous proteins, including metabolic enzymes.[\[17\]](#)

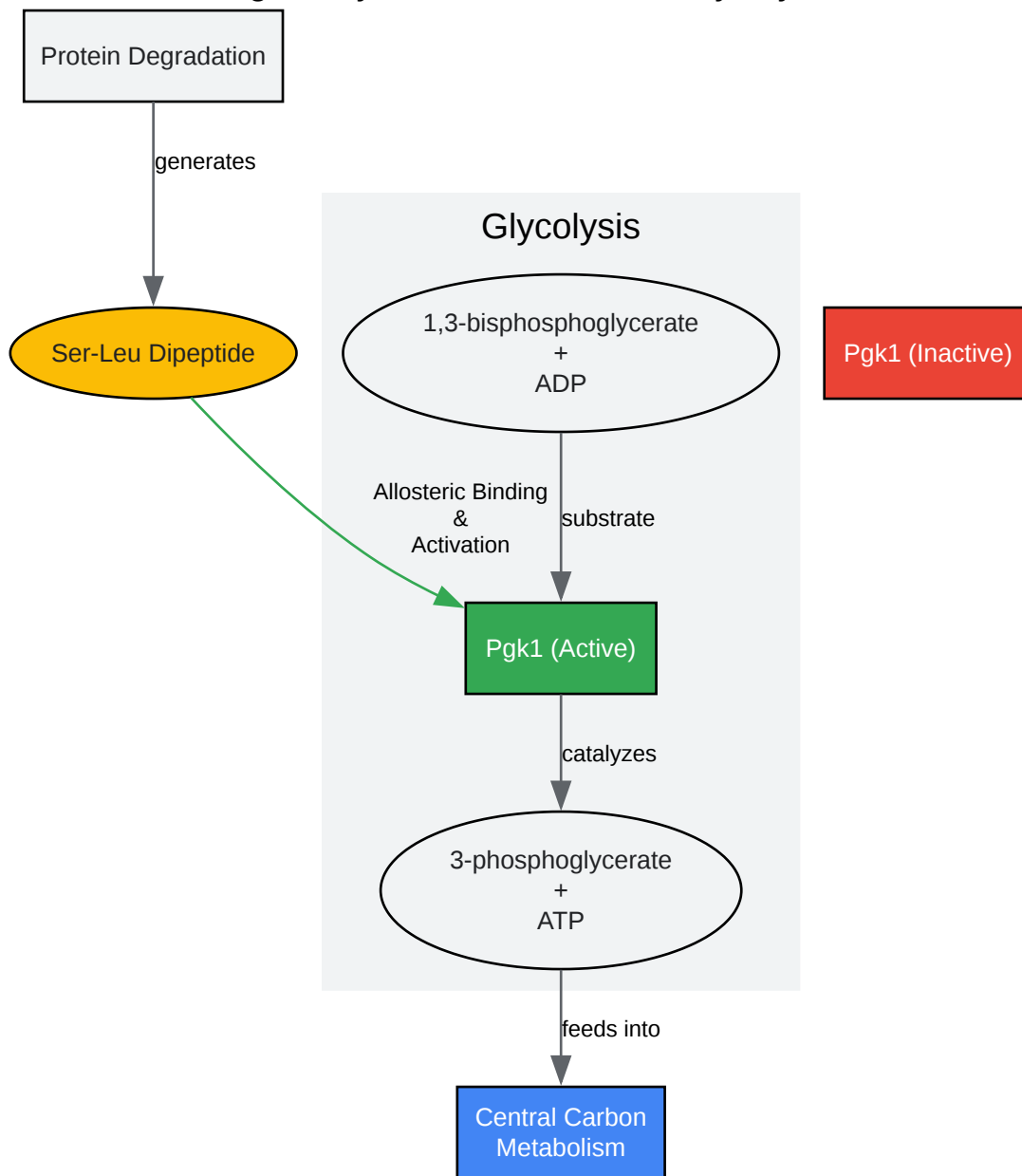
- Activation of Phosphoglycerate Kinase (Pgk1): **Ser-Leu** was shown to directly bind to and increase the activity of phosphoglycerate kinase (Pgk1), a crucial enzyme in the glycolytic pathway.[\[17\]](#)
- Metabolic Shift: Supplementation with **Ser-Leu** led to acute changes in metabolism, including the accumulation of the glycolytic intermediate 3-phosphoglycerate (3PGA), and delayed the diauxic shift (the switch from fermentation to respiration).[\[17\]](#)

This evidence suggests that dipeptides like **Ser-Leu** are not merely products of protein degradation but can function as signaling molecules that modulate the activity of metabolic enzymes, linking protein turnover to central carbon metabolism.[\[17\]](#)

While a specific receptor-mediated signaling pathway for linear **Ser-Leu** has not been fully elucidated, its role in modulating glycolysis points to a direct intracellular regulatory function. The interaction between **Ser-Leu** and Pgk1 represents a non-canonical signaling event where a dipeptide allosterically regulates enzyme activity.

In plants and microbes, other dipeptides (often cyclic) are known to act as signaling molecules in processes like quorum sensing and immune response, typically through receptor-mediated pathways.[\[18\]](#)[\[19\]](#) The discovery of **Ser-Leu**'s regulatory role in yeast suggests that linear dipeptides may have broader signaling functions in eukaryotes than previously understood.[\[17\]](#)

Regulatory Role of Ser-Leu in Glycolysis



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Ser-Leu acts as a regulatory link between protein degradation and glycolysis.

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